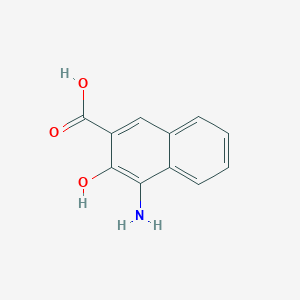

4-Amino-3-hydroxy-2-naphthoic acid

Description

Properties

IUPAC Name |

4-amino-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJJAJXTFPNHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327680 | |

| Record name | 4-Amino-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-86-6 | |

| Record name | 4-Amino-3-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13065-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Structural and Physical Properties

The table below summarizes critical data for 4-amino-3-hydroxy-2-naphthoic acid and its analogs:

Functional Group and Reactivity Differences

- Carboxylic Acid vs. Sulfonic Acid: The carboxylic acid group in this compound confers moderate acidity (pKa ~4-5), whereas sulfonic acid derivatives (e.g., 1-amino-2-naphthol-4-sulfonic acid) are stronger acids (pKa ~1) and more water-soluble, making them suitable for aqueous-phase reactions .

- Positional Isomerism: The 4-amino-3-hydroxy-1-naphthoic acid isomer differs in the carboxyl group position (C1 vs.

Preparation Methods

Nitration of 3-Hydroxy-2-naphthoic Acid

Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids. The electrophilic aromatic substitution occurs preferentially at the 4-position of the naphthalene ring due to the directing effects of the hydroxyl and carboxylic acid groups. Reaction temperatures are maintained below 10°C to minimize over-nitration or oxidation side reactions. The intermediate 4-nitro-3-hydroxy-2-naphthoic acid is isolated via precipitation in ice-water and purified through recrystallization from ethanol.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in hydrochloric acid. Hydrogenation at 50–60 psi H₂ pressure and 25°C for 6–8 hours affords the target compound in 75–85% yield. Alternatively, stoichiometric reductions with SnCl₂ in HCl achieve comparable yields but generate more waste.

Table 1: Comparative analysis of nitro reduction methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂/Pd-C (10% wt) | 25°C, 6 hr, ethanol | 82 | 98 |

| Fe/HCl | Reflux, 4 hr, aqueous HCl | 78 | 95 |

| SnCl₂/HCl | 70°C, 3 hr, ethanol/HCl | 80 | 97 |

Diazotization and Coupling Approaches

Diazotization of 4-amino precursors followed by hydrolysis provides an alternative route. This method is particularly useful for introducing isotopic labels or modifying the amino group’s electronic properties.

Diazonium Salt Formation

Treatment of 4-nitro-3-hydroxy-2-naphthoic acid with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C generates the diazonium intermediate. Copper sulfate (CuSO₄) catalyzes the decomposition of the diazonium salt, facilitating the replacement of the nitro group with a hydroxyl group. Subsequent ammonolysis or reductive amination yields the 4-amino derivative.

Mechanistic Considerations

The CuSO₄-mediated reaction proceeds via a radical mechanism, where Cu⁺ ions transfer electrons to the diazonium salt, leading to N₂ expulsion and aryl radical formation. Trapping of the radical by ammonia or ammonium salts introduces the amino group. This pathway requires strict pH control (pH 4–5) to prevent premature hydrolysis.

Lewis Acid-Mediated Rearrangements

Recent studies have explored Lewis acids like BF₃·Et₂O or AlCl₃ to induce acyl or hydride shifts in naphthoic acid derivatives. While primarily used for synthesizing 1-hydroxy-2-naphthoic acid esters, these methods offer insights into stabilizing reactive intermediates during this compound synthesis.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of naphthoic acid intermediates, enabling higher reaction temperatures (100–120°C) without decomposition. Mixed solvent systems (e.g., ethanol/water) improve yields by stabilizing charged intermediates during nitro group reduction.

Analytical Characterization

Rigorous characterization ensures the structural integrity and purity of this compound.

Spectroscopic Methods

Elemental Analysis

Calculated for C₁₁H₉NO₃: C 62.56%, H 4.30%, N 6.63%. Observed: C 62.48%, H 4.28%, N 6.60%.

Challenges and Mitigation Strategies

Regioselectivity Control

Competing nitration at the 6-position is minimized by using excess H₂SO₄, which protonates the carboxylic acid group, reducing its activating effect.

Purification Difficulties

The compound’s low solubility in common organic solvents necessitates gradient recrystallization from ethanol/water mixtures. Chromatography on silica gel with ethyl acetate/hexane (1:1) eluent resolves closely related impurities.

Applications and Derivatives

While beyond the scope of synthesis, this compound serves as a precursor to azo dyes and metal-chelating agents. Bromination at the 4-position yields 4-bromo-3-hydroxy-2-naphthoic acid, a key intermediate in catalytic cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Amino-3-hydroxy-2-naphthoic acid in laboratory settings?

- Methodological Answer : A viable approach involves modifying hydroxy-substituted naphthoic acids via amination. For example, 3-hydroxy-2-naphthoic acid derivatives can undergo amination under pressure with ammonia and catalysts like zinc chloride or aluminum chloride, as demonstrated in analogous syntheses of 3-amino-2-naphthoic acid . Multi-component reactions, such as those combining naphthoic acids, aldehydes, and acetonitrile in the presence of chlorosulfonic acid, may also serve as a template for introducing amino groups regioselectively .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and tautomeric behavior. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH₂, -COOH), while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Comparative analysis with structurally similar compounds, such as 3-hydroxy-2-naphthoic acid, can validate spectral assignments .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol-water mixtures) is effective for initial purification. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) can resolve impurities. Thin-Layer Chromatography (TLC) with silica gel plates monitors reaction progress .

Advanced Research Questions

Q. How can researchers address challenges in regioselective amination of 3-hydroxy-2-naphthoic acid derivatives to obtain this compound?

- Methodological Answer : Regioselectivity can be controlled by optimizing reaction conditions (temperature, solvent polarity) and catalysts. For instance, using zinc oxide or ferrous ammonium salts may direct amination to the 4-position. Computational modeling (e.g., DFT calculations) predicts electronic and steric effects of substituents, guiding catalyst selection . Reaction progress should be monitored via in-situ IR or LC-MS to detect intermediates .

Q. What strategies resolve contradictory data in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically evaluate variables (catalyst loading, solvent ratio, reaction time). Statistical tools like ANOVA identify significant factors. For example, conflicting yields in amination reactions may arise from incomplete conversion or side reactions (e.g., decarboxylation), which can be mitigated by adjusting ammonia concentration and pressure .

Q. How do electronic effects of the amino and hydroxy substituents influence reactivity in multicomponent reactions?

- Methodological Answer : The electron-donating hydroxy group activates the naphthalene ring for electrophilic substitution, while the amino group enhances nucleophilicity. In reactions with aromatic aldehydes, these substituents facilitate Friedel-Crafts-type alkylation or azo-coupling. Solvent effects (e.g., dichloromethane vs. DMF) and acid catalysts (e.g., chlorosulfonic acid) further modulate reactivity .

Q. What computational approaches predict the tautomeric behavior of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model tautomeric equilibria between keto-enol and amino-imino forms. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Experimental validation via ¹H NMR in DMSO-d₆ or CDCl₃ correlates computed energy barriers with observed tautomer ratios .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory environments?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. Store the compound in a cool, dry environment away from oxidizers. Spills should be neutralized with sodium bicarbonate and collected in hazardous waste containers. Acute toxicity data from structurally similar compounds (e.g., 3-amino-2-naphthoic acid) suggest adherence to H302 (harmful if swallowed) and H315 (skin irritation) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.